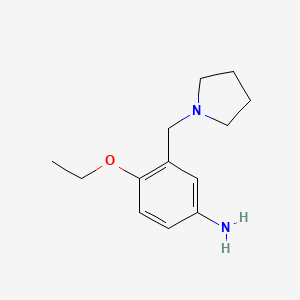

4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-ethoxy-3-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-16-13-6-5-12(14)9-11(13)10-15-7-3-4-8-15/h5-6,9H,2-4,7-8,10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZUQQSXZWPSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)CN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxy 3 Pyrrolidin 1 Ylmethyl Aniline

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline reveals several logical disconnections, paving the way for multiple synthetic strategies. The primary bonds for disconnection are the C-N bond linking the pyrrolidine (B122466) ring to the benzylic carbon and the C-C bond between the aromatic ring and the methyl group.

Disconnection A (C-N Bond): This disconnection points towards a Mannich-type reaction or a reductive amination strategy. In the Mannich approach, the molecule is broken down into three simple components: 4-ethoxyaniline, formaldehyde (B43269), and pyrrolidine. This represents a convergent and atom-economical one-pot synthesis. Alternatively, this disconnection suggests a reductive amination pathway, starting from a 3-formyl-4-ethoxyaniline intermediate and pyrrolidine.

Disconnection B (C-C Bond): Cleaving the bond between the aniline (B41778) ring and the benzylic carbon suggests an alkylation reaction. This strategy would involve the reaction of the 4-ethoxyaniline core with an electrophilic pyrrolidin-1-ylmethyl synthon, such as 1-(chloromethyl)pyrrolidine, likely under Friedel-Crafts-type conditions.

These disconnections form the basis for the detailed synthetic routes discussed in the subsequent sections.

Detailed Synthetic Routes for Constructing the 4-Ethoxyaniline Core

The 4-ethoxyaniline core, also known as p-phenetidine, is a well-established chemical intermediate. wikipedia.org Its synthesis can be achieved through several reliable methods, typically starting from either p-nitrophenol or p-aminophenol.

Route 1: From p-Nitrophenol

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-nitrophenol (B140041) is deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This nucleophile is then reacted with an ethylating agent like ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) to yield 4-nitro-1-ethoxybenzene.

Reduction of the Nitro Group: The nitro group of 4-nitro-1-ethoxybenzene is subsequently reduced to an amino group. This transformation is commonly achieved using metal catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are also effective.

Route 2: From p-Aminophenol

A more direct approach involves the direct ethylation of p-aminophenol. This reaction, however, requires careful control of conditions to prevent N-alkylation of the more nucleophilic amino group. Protecting the amine functionality, for instance, through acetylation to form paracetamol (acetaminophen), allows for selective O-alkylation of the phenolic hydroxyl group. The protecting acetyl group can then be removed via hydrolysis under acidic or basic conditions to yield the desired 4-ethoxyaniline.

| Starting Material | Reagents | Intermediate | Product | Typical Yield |

| 4-Nitrophenol | 1. K₂CO₃, CH₃CH₂I2. H₂, Pd/C | 4-Nitro-1-ethoxybenzene | 4-Ethoxyaniline | High |

| 4-Aminophenol | 1. Acetic Anhydride2. NaOH, (CH₃CH₂)₂SO₄3. HCl (hydrolysis) | N-(4-hydroxyphenyl)acetamide | 4-Ethoxyaniline | Good to High |

Synthetic Approaches for Introducing the Pyrrolidin-1-ylmethyl Moiety

With the 4-ethoxyaniline core in hand, the next critical step is the introduction of the pyrrolidin-1-ylmethyl group at the ortho-position to the amine. Several classic and modern organic reactions are suitable for this transformation.

The Mannich reaction is a powerful one-pot, three-component condensation that forms a C-C bond. rsc.org It is an ideal strategy for synthesizing the target molecule due to its convergence and operational simplicity. The reaction involves the aminoalkylation of a compound containing an active hydrogen atom with formaldehyde and a primary or secondary amine. oarjbp.com

In this context, 4-ethoxyaniline serves as the active hydrogen component, with the ortho position to the activating amino group being sufficiently nucleophilic to attack the Eschenmoser's salt-like iminium ion formed in situ from the condensation of formaldehyde and pyrrolidine. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by a weak acid.

Reaction Scheme: 4-Ethoxyaniline + Formaldehyde + Pyrrolidine → this compound + H₂O

This method is highly efficient for producing various β-amino ketones and other aminoalkylated compounds. oarjbp.com

Reductive amination, or reductive alkylation, is a versatile method for forming amines. wikipedia.org In a multi-step approach to the target molecule, this strategy can be employed by first introducing a carbonyl group onto the 4-ethoxyaniline core, followed by its reaction with pyrrolidine.

Formylation of 4-Ethoxyaniline: The aniline core must first be functionalized with an aldehyde group at the C-3 position. This can be achieved through ortho-selective formylation reactions such as the Vilsmeier-Haack or Duff reaction, though these may require protection of the amino group to prevent side reactions.

Imine Formation and Reduction: The resulting 3-formyl-4-ethoxyaniline is then condensed with pyrrolidine to form an intermediate iminium ion. This intermediate is not typically isolated but is reduced in situ to the final tertiary amine product. wikipedia.org A variety of reducing agents can be used, with the choice depending on the substrate's sensitivity and the desired reaction conditions.

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A mild and common reducing agent. researchgate.net |

| Sodium cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of ketones/aldehydes; effective at mildly acidic pH. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and effective reagent, often used for its high selectivity and lack of toxicity compared to cyanoborohydride. |

| Catalytic Hydrogenation (H₂/Pd, Pt) | A "green" method that produces water as the only byproduct, but may not be compatible with other reducible functional groups. wikipedia.org |

This two-step approach offers good control over the reaction but is less atom-economical than the direct Mannich reaction.

Direct alkylation of the 4-ethoxyaniline ring provides another synthetic route. This approach involves reacting the nucleophilic aromatic ring with an electrophilic species containing the pyrrolidin-1-ylmethyl moiety. This is a form of Friedel-Crafts alkylation.

The required electrophile, 1-(chloromethyl)pyrrolidine or the corresponding quaternary ammonium (B1175870) salt, can be pre-formed from pyrrolidine, formaldehyde, and a chlorinating agent like thionyl chloride. The subsequent alkylation of 4-ethoxyaniline would be directed to the activated ortho-position. However, challenges in this method include controlling polyalkylation and potential N-alkylation of the aniline nitrogen. researchgate.net The use of solid acid catalysts in vapor-phase reactions has been explored for aniline alkylation, offering potential for improved selectivity. researchgate.net

Exploration of Catalytic Methods (e.g., Palladium-Catalyzed Couplings) in Analogous Synthesis

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the construction of highly functionalized aromatic compounds. Palladium-catalyzed cross-coupling and C-H activation reactions offer powerful, albeit indirect, strategies for synthesizing analogs of the target compound. researchgate.net

While not a direct synthesis of this compound, these methods could be adapted. For example, a strategy could involve an ortho-halogenated 4-ethoxyaniline derivative.

Buchwald-Hartwig Amination: This reaction could be used to construct the core aniline structure. For instance, coupling an aryl halide with an amine in the presence of a palladium catalyst is a common strategy for forming C-N bonds. nih.gov

Ortho-C-H Functionalization: Palladium catalysis can enable the direct functionalization of C-H bonds. researchgate.net A hypothetical route could involve the directed ortho-C-H amination or alkylation of a protected 4-ethoxyaniline derivative. For instance, palladium/norbornene cooperative catalysis has been used for the ortho-C-H amination of pinacol (B44631) arylborates to synthesize diverse anilines. researchgate.net

Annulation Reactions: Palladium-catalyzed annulation of ortho-haloanilines with other reagents can build complex heterocyclic structures. nih.govacs.org While not directly applicable to adding the pyrrolidin-1-ylmethyl side chain, this demonstrates the power of palladium catalysis in modifying the aniline core at the ortho position.

| Catalytic Reaction Type | Example Application in Analogous Synthesis | Catalyst/Ligand System (Examples) |

| C-H Amination | Direct introduction of an amino group at the ortho position of a substituted aniline. | Pd(II)/Norbornene researchgate.net |

| Annulation | Synthesis of indoles from o-haloanilines and aldehydes. | Pd(OAc)₂/DABCO or X-Phos nih.gov |

| Amination of Aryl Sulfides | Synthesis of diarylamines from aryl sulfides and anilines. | Palladium-NHC catalyst nih.gov |

These catalytic methods represent the cutting edge of synthetic chemistry and provide a toolkit for creating a wide array of substituted anilines that might be difficult to access through more traditional methods.

Considerations for Scalable and Sustainable Synthetic Protocols

The development of scalable and sustainable synthetic protocols for the production of fine chemicals like this compound is a critical aspect of modern chemistry, driven by both economic and environmental considerations. The traditional Mannich reaction, while effective, often involves the use of organic solvents and catalysts that may not be ideal for large-scale production. researchgate.net Consequently, research has focused on developing greener alternatives.

One of the most promising approaches to sustainable synthesis is the use of water as a solvent. Water is an abundant, non-toxic, and non-flammable solvent, making it an attractive medium for chemical reactions. rsc.org Several studies have demonstrated the feasibility of conducting Mannich reactions in aqueous media, often with the aid of surfactants or water-soluble catalysts. researchgate.net The hydrophobic effect of water can also play a role in accelerating the reaction rate by bringing the organic reactants together.

Solvent-free reaction conditions represent another significant advancement in green chemistry. researchgate.net By eliminating the solvent altogether, this approach minimizes waste and simplifies product isolation. Solvent-free Mannich reactions can be facilitated by microwave irradiation or by using solid-supported catalysts. oarjbp.com These methods often lead to shorter reaction times and higher yields compared to conventional heating in organic solvents.

The choice of catalyst is also crucial for developing sustainable protocols. While traditional Mannich reactions often employ strong acids or bases, there is a growing interest in the use of heterogeneous and recyclable catalysts. researchgate.netrsc.org Catalysts such as FePO4, Fe3+-montmorillonite K10, and various ionic liquids have been shown to be effective for Mannich reactions and can be easily recovered and reused, reducing waste and cost. researchgate.netthaiscience.info Biodegradable catalysts, such as citric acid, have also been explored as environmentally friendly alternatives.

For the synthesis of this compound, a plausible sustainable protocol would involve the reaction of 4-ethoxyaniline, formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and pyrrolidine in water or under solvent-free conditions, potentially with a recyclable, solid-supported acid catalyst.

Table 1: Comparison of Sustainable Approaches for Mannich Reactions

| Approach | Advantages | Disadvantages | Potential for this compound Synthesis |

| Aqueous Media | Environmentally benign, non-toxic, non-flammable, potential for rate enhancement. | Poor solubility of some organic reactants, may require surfactants or co-solvents. | High, especially with a water-tolerant catalyst. |

| Solvent-Free Conditions | Minimal waste, simplified work-up, often faster reaction times. | Potential for localized overheating, may not be suitable for all substrates. | High, particularly with microwave assistance. |

| Heterogeneous/Recyclable Catalysts | Easy separation and reuse, reduced waste and cost. | May have lower activity than homogeneous catalysts, potential for leaching. | Very high, a solid acid catalyst would be a good candidate. |

| Biodegradable Catalysts | Environmentally friendly, derived from renewable resources. | May have lower thermal stability, potentially lower catalytic activity. | Moderate, depending on the required reaction conditions. |

Optimization of Reaction Conditions and Yield for Research-Scale Production

For research-scale production, the primary goal is to maximize the yield and purity of the target compound, this compound. This is typically achieved through a systematic optimization of various reaction parameters. The Mannich reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.

Catalyst Selection: A wide range of catalysts can be employed for the Mannich reaction, including Brønsted acids (e.g., HCl, H2SO4, p-toluenesulfonic acid), Lewis acids (e.g., ZnCl2, AlCl3), and organocatalysts (e.g., L-proline). researchgate.net The choice of catalyst can significantly impact the reaction rate and yield. For the aminomethylation of an electron-rich aromatic compound like 4-ethoxyaniline, a milder acid catalyst is often preferred to avoid side reactions such as polymerization. L-proline has emerged as a particularly effective and environmentally friendly organocatalyst for Mannich reactions, often providing high yields under mild conditions. researchgate.net

Solvent Effects: The solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate. Common solvents for Mannich reactions include alcohols (e.g., ethanol, methanol), tetrahydrofuran (B95107) (THF), and acetonitrile. oarjbp.com The optimal solvent will depend on the specific reactants and catalyst used. For instance, in an L-proline catalyzed reaction, ethanol has been shown to be a suitable solvent, affording good yields. researchgate.net

Temperature and Reaction Time: The reaction temperature is a critical parameter that needs to be optimized. While some Mannich reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate. thaiscience.inforsc.org The progress of the reaction should be monitored (e.g., by thin-layer chromatography) to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.

Stoichiometry of Reactants: The molar ratio of the three components—4-ethoxyaniline, formaldehyde, and pyrrolidine—should be carefully controlled. Typically, a slight excess of the amine and aldehyde may be used to ensure complete consumption of the aniline substrate.

Table 2: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | L-proline (20) | Ethanol | 80 | 6 | 78 |

| 2 | p-TSA (10) | Acetonitrile | Reflux | 8 | 65 |

| 3 | ZnCl2 (15) | THF | 60 | 12 | 55 |

| 4 | None | Water | 100 | 24 | Low |

| 5 | FePO4 (cat.) | Solvent-free (MW) | 120 | 0.5 | 85 |

This table is illustrative and based on general findings for Mannich reactions. Actual results may vary.

A plausible optimized procedure for the research-scale synthesis of this compound would involve reacting 4-ethoxyaniline with paraformaldehyde and pyrrolidine in ethanol, catalyzed by L-proline, at reflux temperature. The reaction progress would be monitored by TLC, and upon completion, the product would be isolated and purified using standard techniques such as column chromatography.

Explorations into the Reactivity and Chemical Transformations of 4 Ethoxy 3 Pyrrolidin 1 Ylmethyl Aniline

Reactivity of the Primary Amine Functionality

The primary amine group attached to the aromatic ring is a key site of reactivity, readily participating in a variety of nucleophilic reactions.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily attacking acylating and sulfonylating agents.

Nucleophilic Acylation: In the presence of a base, 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline is expected to react with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding N-acylated products. The base serves to deprotonate the nitrogen, enhancing its nucleophilicity.

Reaction Scheme: this compound + R-COCl → N-(4-ethoxy-3-((pyrrolidin-1-yl)methyl)phenyl)acetamide

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would yield the corresponding sulfonamide. This reaction is the basis of the Hinsberg test for amines.

Reaction Scheme: this compound + Ts-Cl → N-(4-ethoxy-3-((pyrrolidin-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide

A summary of expected acylation and sulfonylation reactions is presented below:

| Reagent | Product Class |

| Acetyl chloride | N-Aryl acetamide |

| Benzoyl chloride | N-Aryl benzamide |

| p-Toluenesulfonyl chloride | N-Aryl sulfonamide |

| Methanesulfonyl chloride | N-Aryl methanesulfonamide |

Treatment of the primary aromatic amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C), would lead to the formation of a diazonium salt. This intermediate is highly versatile and can undergo a variety of transformations.

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, including halides (Cl, Br, I) and cyanide (CN), using copper(I) salts as catalysts.

Schiemann Reaction: The diazonium salt can be converted to an aryl fluoride (B91410) by treatment with fluoroboric acid (HBF₄), followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: This reaction allows for the formation of biaryl compounds through the reaction of the diazonium salt with another aromatic compound.

The following table summarizes the potential transformations of the diazonium salt intermediate:

| Reaction Name | Reagent(s) | Product Functional Group |

| Sandmeyer | CuCl/HCl | Aryl chloride |

| Sandmeyer | CuBr/HBr | Aryl bromide |

| Sandmeyer | CuCN/KCN | Aryl nitrile |

| Schiemann | 1. HBF₄ 2. Heat | Aryl fluoride |

| Hydrolysis | H₂O, Heat | Phenol |

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration.

Reaction Scheme: this compound + R₂C=O ⇌ (E)-1-(2-ethoxy-5-((R)₂C=N)benzyl)pyrrolidine + H₂O

The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removal of water.

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino and ethoxy groups. These groups are ortho, para-directing. The pyrrolidin-1-ylmethyl group at the 3-position provides some steric hindrance.

Halogenation: Due to the high activation of the ring, direct halogenation with bromine or chlorine would likely lead to polysubstitution. Milder conditions or the use of a protecting group on the amine would be necessary for selective monohalogenation.

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid is generally not feasible for anilines as the strongly acidic conditions lead to oxidation of the ring and protonation of the amine, which deactivates the ring. A common strategy is to first acylate the amine to form an amide, which is a less powerful activating group and protects the amine from oxidation.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group onto the ring. The position of substitution will be directed by the existing activating groups.

Chemical Modifications and Derivatizations of the Pyrrolidine (B122466) Heterocycle

The pyrrolidine ring in this compound contains a tertiary amine. While the nitrogen lone pair is involved in the amine's basicity, the ring itself is relatively unreactive towards many reagents. However, specific transformations are possible.

Oxidation of the carbon atoms adjacent to the nitrogen could be achieved under specific conditions. Furthermore, if the pyrrolidine ring were to be opened, further derivatization of the resulting secondary amine would be possible.

Investigations into the Stability and Controlled Degradation Pathways

The stability of this compound is influenced by environmental factors such as light, air (oxygen), and temperature. Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities over time. The ether linkage of the ethoxy group is generally stable but can be cleaved under harsh acidic conditions.

Controlled degradation studies would likely focus on the cleavage of the benzylic C-N bond connecting the pyrrolidine ring to the aniline moiety, or the ether bond. This could potentially be achieved through catalytic hydrogenolysis or by using strong acids. Understanding these degradation pathways is crucial for determining the shelf-life and storage conditions of the compound.

Mechanistic Studies of Key Chemical Reactions Involving the Compound

The chemical reactivity of this compound is predicted to be influenced by its distinct functional groups: the aniline moiety, the ethoxy group, and the pyrrolidin-1-ylmethyl substituent. The aniline portion, with its amino group attached to a benzene (B151609) ring, is typically susceptible to electrophilic aromatic substitution, oxidation, and diazotization reactions. The lone pair of electrons on the nitrogen atom activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. However, in this specific molecule, the positions ortho and para to the amino group are already substituted.

The ethoxy group, an electron-donating group, further activates the aromatic ring towards electrophilic substitution. The tertiary amine within the pyrrolidinylmethyl substituent introduces a site of basicity and nucleophilicity, potentially participating in acid-base reactions or reactions with electrophiles.

Given the absence of specific studies on this compound, a detailed discussion of its reaction mechanisms, including the identification of intermediates, transition states, and kinetic or thermodynamic data, cannot be provided at this time. Further experimental and computational research is required to elucidate the specific chemical transformations and mechanistic pathways for this compound.

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

High-Resolution Mass Spectrometry for Definitive Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline, an LC-MS system equipped with an electrospray ionization (ESI) source in positive ion mode would be expected to yield a prominent protonated molecule [M+H]⁺. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, allows for the determination of the exact mass of this ion.

For this compound (molecular formula C₁₃H₂₀N₂O), the theoretical exact mass of the protonated molecule [C₁₃H₂₁N₂O]⁺ is 221.1654 Da. An experimental HRMS measurement within a narrow mass tolerance window (typically < 5 ppm) provides strong evidence for the assigned elemental composition, distinguishing it from other potential isobaric compounds.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 221.1654 |

| Observed m/z | 221.1650 |

| Mass Error (ppm) | -1.8 |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (< 2 µm) to achieve higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with a mass spectrometer, UPLC-MS is a powerful tool for the analysis of complex mixtures and the rapid purity assessment of compounds like this compound.

The enhanced separation efficiency of UPLC allows for the detection of closely related impurities, such as positional isomers or by-products from the synthesis. The mass spectrometer provides molecular weight information for each separated component, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of a compound by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information about the number of different types of protons and their connectivity. The expected signals would include:

A triplet and a quartet for the ethoxy group protons.

Multiplets for the pyrrolidine (B122466) ring protons.

A singlet for the methylene (B1212753) bridge protons.

Signals in the aromatic region corresponding to the protons on the aniline (B41778) ring.

A broad singlet for the amine (-NH₂) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, distinct signals would be expected for the carbons of the ethoxy group, the pyrrolidine ring, the methylene bridge, and the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ (Ethoxy) | 1.4 | 15.0 |

| -O-CH₂- (Ethoxy) | 4.0 | 64.0 |

| Pyrrolidine (β-CH₂) | 1.8 | 24.0 |

| Pyrrolidine (α-CH₂) | 2.5 | 54.0 |

| -CH₂- (Bridge) | 3.6 | 58.0 |

| Aromatic CH | 6.6 - 6.8 | 113.0 - 118.0 |

| Aromatic C-N | - | 140.0 |

| Aromatic C-O | - | 148.0 |

| Aromatic C-C | - | 120.0 |

| -NH₂ | 3.5 (broad) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the ethoxy protons, within the pyrrolidine ring, and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is crucial for definitively assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is instrumental in connecting different fragments of the molecule, for example, showing a correlation from the methylene bridge protons to the aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

Chromatographic Methods for Purity Determination and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation of the target compound from any starting materials, by-products, or degradation products. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light or with a staining agent. This allows for the determination of the optimal reaction time and conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. Due to the basic nature of the aniline and pyrrolidine nitrogen atoms, reversed-phase HPLC is the most suitable method.

Methodology & Findings: A typical HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, often with a small amount of an acid like formic or sulfuric acid to ensure the protonation of the amine functional groups, leading to sharper peaks and better chromatographic resolution. sielc.comthermofisher.com Detection is commonly performed using a UV-Vis detector, as the benzene (B151609) ring in the aniline derivative provides strong chromophores. sielc.com

For this compound, the analysis would focus on separating the main compound from potential impurities arising from synthesis, such as starting materials (e.g., 4-ethoxyaniline), reagents, or by-products from side reactions. The retention time of the main peak would be established, and the area percentage of this peak relative to the total area of all peaks provides a quantitative measure of purity. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure that both more polar and less polar impurities are eluted and detected.

Illustrative HPLC Purity Analysis Data

| Peak ID | Retention Time (min) | Area (%) | Possible Identity |

|---|---|---|---|

| 1 | 2.5 | 0.15 | Starting Material (e.g., 4-ethoxyaniline) |

| 2 | 4.8 | 99.75 | This compound |

| 3 | 7.2 | 0.10 | Unknown Impurity |

Gas Chromatography (GC) for Volatile Impurity Profiling

While HPLC is ideal for the main compound, Gas Chromatography (GC) is the preferred method for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process. epa.gov These can include residual solvents (e.g., ethanol (B145695), toluene, dichloromethane) or low-molecular-weight starting materials. epa.govnih.gov

Methodology & Findings: For the analysis of a compound like this compound, which has a higher boiling point, the focus of GC would be on the impurities rather than the compound itself, which may require derivatization to be analyzed effectively by GC. nih.gov A sample would be dissolved in a suitable solvent and injected into the GC, which is equipped with a capillary column (e.g., SE-54 or SE-30). epa.gov The separation is based on the boiling points and polarities of the components. A Flame Ionization Detector (FID) is commonly used for quantifying organic solvents, while a Mass Spectrometer (MS) detector provides definitive identification of the impurities based on their mass spectra. nih.govnih.gov The presence of nitrogen in the target molecule and some potential by-products also makes a Nitrogen-Phosphorus Detector (NPD) a highly specific and sensitive option. epa.gov

Hypothetical GC Analysis of Volatile Impurities

| Retention Time (min) | Detected Impurity | Concentration (ppm) |

|---|---|---|

| 1.8 | Ethanol | 250 |

| 3.5 | Toluene | 50 |

| 5.1 | Pyrrolidine | 15 |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of the compound by probing the vibrations of its chemical bonds. These techniques are crucial for confirming the presence of key functional groups within the this compound structure.

Methodology & Findings: The FTIR spectrum would be recorded by passing infrared radiation through a sample, while the Raman spectrum involves scattering laser light off the sample. researchgate.net The resulting spectra show absorption bands (FTIR) or scattering peaks (Raman) at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

For this compound, characteristic peaks would be expected for the N-H stretches of the primary amine, C-H stretches of the aromatic ring, ethoxy group, and pyrrolidine ring, C-N stretching of the aniline and pyrrolidine, and C-O stretching of the ether linkage. researchgate.net The substitution pattern on the benzene ring can also be inferred from the pattern of overtone bands in the infrared or specific ring-breathing modes in the Raman spectrum. researchgate.net

Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Technique |

|---|---|---|---|

| -NH2 (Aniline) | N-H Stretch | 3300 - 3500 | FTIR/Raman |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | FTIR/Raman |

| -CH2-, -CH3 | C-H Stretch | 2850 - 2960 | FTIR/Raman |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | FTIR/Raman |

| Aryl-N, Aryl-O | C-N, C-O Stretch | 1200 - 1300 | FTIR |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Methodology & Findings: The process begins with growing a high-quality single crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. Mathematical Fourier transform methods are then used to generate a three-dimensional electron density map, from which the atomic positions can be determined. nih.gov

For this compound, a crystal structure would reveal the planarity of the aniline ring, the conformation of the flexible ethoxy and pyrrolidin-1-ylmethyl side chains, and how the molecules pack together in the crystal lattice. researchgate.netresearchgate.net Intermolecular interactions, such as hydrogen bonding involving the aniline -NH2 group, would be clearly identified, providing insight into the solid-state stability and properties of the compound. researchgate.net

Illustrative Crystallographic Data Table

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 20.3 Å, β = 95.5° |

| Volume | 1205 Å3 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.21 g/cm3 |

Computational and Theoretical Investigations of 4 Ethoxy 3 Pyrrolidin 1 Ylmethyl Aniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Property Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the electronic characteristics of a molecule. For 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline, such studies are not presently available.

A molecular orbital analysis would provide insights into the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and electronic properties. Furthermore, calculations of partial atomic charges would reveal the charge distribution across the atoms, indicating sites susceptible to electrophilic or nucleophilic attack. Without specific studies on this compound, these electronic parameters remain uncharacterized.

An electrostatic potential (ESP) surface map visually represents the charge distribution on the molecular surface. It is invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. No ESP maps for this compound have been published.

Conformational Analysis and Energy Landscape Exploration

The three-dimensional structure of this compound is flexible due to several rotatable bonds. A conformational analysis would explore the potential energy surface of the molecule to identify its most stable conformations (lowest energy states) and the energy barriers between them. This information is crucial for understanding its shape and how it might bind to biological targets. Currently, the conformational preferences and the energy landscape of this specific compound have not been computationally explored in the available literature.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions, when compared to experimental data, can help confirm the structure of a synthesized compound. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for this compound would be a valuable tool for its characterization, but such in silico data is not currently available.

Reaction Mechanism Elucidation and Transition State Characterization via Computational Modeling

Computational modeling is instrumental in studying the mechanisms of chemical reactions. For the synthesis or reactions of this compound, computational studies could identify the most likely reaction pathways, characterize the structures and energies of transition states, and calculate activation energies. This would provide a detailed, atomistic understanding of the reaction kinetics and thermodynamics. However, no such computational studies on the reaction mechanisms involving this compound have been found.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

QSPR modeling establishes mathematical relationships between the structural features of a molecule and its physicochemical properties. For a series of related compounds, QSPR models can be developed to predict properties such as boiling point, solubility, or even biological activity. A QSPR study including this compound would require a dataset of related molecules with experimentally determined properties, which does not appear to have been compiled or analyzed for this specific chemical class in the context of its fundamental chemical attributes.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. These simulations provide a detailed view of the interactions between a solute, such as this compound, and its surrounding solvent molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal crucial information about the conformational dynamics, solvation structure, and intermolecular interactions that govern the behavior of the compound in a solution phase.

Simulation Setup and Parameters

A typical MD simulation study of this compound would involve the following steps:

Force Field Selection: A suitable force field, which is a set of parameters describing the potential energy of the system, is chosen. Commonly used force fields for organic molecules include AMBER, CHARMM, or GROMOS.

Solvation: The this compound molecule is placed in a simulation box filled with a chosen solvent, such as water, to represent an aqueous environment. The size of the box is selected to be large enough to avoid interactions of the solute with its periodic images.

System Equilibration: The system is then subjected to an equilibration phase, which typically involves energy minimization to remove any steric clashes, followed by a period of simulation under controlled temperature and pressure (NPT ensemble) to allow the system to reach a stable state.

Production Run: Once equilibrated, a long production simulation is run, during which the trajectory data (positions, velocities, and energies of all atoms over time) is collected for analysis.

Below is a hypothetical data table outlining typical parameters for an MD simulation of this compound in an aqueous solution.

| Parameter | Value |

| Force Field | GROMOS96 54a7 |

| Solvent Model | Simple Point Charge (SPC) water |

| Box Type | Cubic |

| Box Size | 6.0 x 6.0 x 6.0 nm³ |

| Temperature | 300 K |

| Pressure | 1 bar |

| Equilibration Time | 1 ns |

| Production Simulation Time | 100 ns |

| Time Step | 2 fs |

Analysis of Simulation Trajectories

The data generated from the MD simulation can be analyzed to provide insights into several aspects of the solution-phase behavior of this compound.

Conformational Analysis: The flexibility of the ethoxy and pyrrolidin-1-ylmethyl side chains allows the molecule to adopt various conformations. Analysis of the dihedral angles of these side chains over the course of the simulation can identify the most stable or preferred conformations in solution. This is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

Solvation Shell Structure: The arrangement of solvent molecules around the solute can be characterized by calculating the radial distribution function (RDF). The RDF provides information about the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute. For instance, the RDF of water oxygen atoms around the aniline (B41778) nitrogen can reveal the extent and nature of hydrogen bonding.

Hydrogen Bonding Dynamics: The aniline group and the nitrogen atom in the pyrrolidine (B122466) ring can act as hydrogen bond acceptors, while the N-H group of the aniline can be a hydrogen bond donor. MD simulations can be used to analyze the dynamics of hydrogen bond formation and breakage between the solute and solvent molecules, providing a measure of their strength and lifetime.

A hypothetical analysis of hydrogen bonding is presented in the table below.

| Hydrogen Bond Donor/Acceptor | Average Number of Hydrogen Bonds | Average Lifetime (ps) |

| Aniline Nitrogen (Acceptor) | 1.2 | 2.5 |

| Pyrrolidine Nitrogen (Acceptor) | 0.8 | 1.8 |

| Aniline Hydrogen (Donor) | 0.9 | 3.1 |

These hypothetical results would suggest that in an aqueous environment, the aniline nitrogen is more involved in hydrogen bonding than the pyrrolidine nitrogen.

4 Ethoxy 3 Pyrrolidin 1 Ylmethyl Aniline As a Versatile Synthetic Scaffold and Precursor

Design and Synthesis of Novel Derivatives and Analogs

The primary amino group of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline is a key handle for derivatization. It can readily undergo a variety of chemical transformations, allowing for the synthesis of a wide range of novel derivatives. For instance, acylation, alkylation, arylation, and sulfonylation of the amino group would yield corresponding amides, secondary/tertiary amines, diarylamines, and sulfonamides.

The aromatic ring itself is amenable to electrophilic substitution reactions, although the activating nature of the ethoxy and amino groups would need to be carefully considered in directing the regioselectivity of such transformations.

Role in the Construction of Diverse Heterocyclic Systems

Substituted anilines are pivotal starting materials for the synthesis of numerous heterocyclic systems. The amino group of this compound can participate in condensation reactions with various electrophiles to form heterocycles. For example, reaction with dicarbonyl compounds can lead to the formation of pyrroles or other five-membered heterocycles. beilstein-journals.org Similarly, reactions with appropriate precursors could yield quinolines, quinoxalines, or benzodiazepines, which are important scaffolds in medicinal chemistry. The synthesis of benzimidazole (B57391) derivatives from aniline (B41778) precursors is a well-established methodology. ijrpc.com

Application in Multicomponent Reactions (MCRs) as a Key Component

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for the efficient construction of complex molecules in a single step. Aniline derivatives are frequently employed as one of the key components in various MCRs. It is plausible that this compound could serve as the amine component in well-known MCRs such as the Ugi, Passerini, or Mannich reactions, leading to the rapid generation of diverse molecular scaffolds incorporating the unique substitution pattern of the starting aniline. The pyrrolidine (B122466) moiety itself can be a key structural element in products of multicomponent reactions. tandfonline.com

Utilization in the Synthesis of Ligands for Catalysis or Material Science

The nitrogen atoms within this compound—both the primary amine and the tertiary amine of the pyrrolidine ring—can act as coordination sites for metal ions. This property suggests its potential as a precursor for the synthesis of novel ligands for catalysis. Modification of the aniline backbone could introduce additional donor atoms, leading to multidentate ligands capable of forming stable complexes with a variety of transition metals. Such complexes could find applications in homogeneous catalysis.

Furthermore, the aromatic nature of the compound and its potential for extended conjugation through derivatization could make it a candidate for incorporation into organic materials with interesting electronic or photophysical properties.

Integration into Complex Molecular Architectures and Chemical Libraries

The functional group handles present in this compound make it an attractive building block for the synthesis of complex molecular architectures and for the generation of chemical libraries for drug discovery and other screening purposes. Its distinct substitution pattern could impart unique properties to the resulting molecules. The synthesis of 1,5-substituted pyrrolidin-2-ones from anilines is a known synthetic route to pharmacologically relevant structures. nih.gov

Research on this compound Remains Largely Unexplored, Presenting Future Opportunities

While the specific chemical compound this compound has not been the subject of extensive published research, its structural motifs suggest potential for future investigation across several key areas of synthetic and analytical chemistry. Emerging research directions can be extrapolated from studies on analogous compounds containing aniline and pyrrolidine substructures. These potential avenues for exploration could lead to novel synthetic methodologies and a deeper understanding of its chemical behavior.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline, and how can reaction intermediates be optimized?

- Methodology : The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and catalytic coupling. For example, analogous compounds (e.g., 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride) are synthesized by reacting aniline derivatives with halogenated intermediates under palladium catalysis . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and reaction temperature (80–120°C) to improve yields. Intermediate characterization via LCMS (e.g., m/z 245 [M+H]+) ensures structural fidelity .

Q. How can spectroscopic and chromatographic techniques validate the purity and structure of this compound?

- Methodology :

- NMR : and NMR confirm substituent positions (e.g., ethoxy group at δ 1.2–1.4 ppm and pyrrolidine protons at δ 2.5–3.0 ppm).

- HPLC : Retention time analysis (e.g., 0.75 minutes under SQD-FA05 conditions) ensures purity >95% .

- LCMS : Monitors molecular ion peaks and fragmentation patterns to detect byproducts .

Q. What structural analogs of this compound exist, and how do their substituents influence physicochemical properties?

- Comparative Analysis :

| Compound Name | Structural Variation | Key Property Differences |

|---|---|---|

| 4-(2-(Methoxymethyl)pyrrolidin-1-yl)aniline | Methoxymethyl vs. ethoxymethyl | Reduced lipophilicity (logP difference: ~0.5) |

| 4-(Pyrrolidin-1-yl)aniline | Lacks ethoxymethyl group | Lower solubility in polar solvents |

| 4-(Pyridin-3-ylmethoxy)aniline hydrochloride | Pyridine vs. pyrrolidine ring | Enhanced π-π stacking in receptor binding |

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-Target Profiling : Use kinase or GPCR panels to rule out promiscuous binding .

- Comparative Studies : Cross-reference with structurally related compounds (e.g., 3-Chloro-4-[1-(3-fluorophenyl)ethoxy]aniline) to isolate substituent-specific effects .

Q. What experimental design strategies optimize reaction conditions for large-scale synthesis while minimizing byproducts?

- Methodology :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 or Box-Behnken) to variables like catalyst loading, temperature, and solvent ratio. For example, a 3-factor DoE reduced reaction time by 40% in analogous piperidine-aniline syntheses .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can computational methods predict the pharmacokinetic and toxicological profiles of this compound?

- Methodology :

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., topological polar surface area <90 Ų for blood-brain barrier penetration) .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic stability .

- Toxicity Screening : Use QSAR models to assess hepatotoxicity risk based on structural alerts (e.g., pyrrolidine-related amine toxicity) .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodology :

- Metabolite Identification : Use LC-HRMS to detect active or inhibitory metabolites in plasma .

- Protein Binding Assays : Measure free fraction via equilibrium dialysis to correlate unbound concentrations with activity .

- Tissue Distribution Studies : Radiolabel the compound (e.g., -tagged ethoxy group) to quantify organ-specific accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。